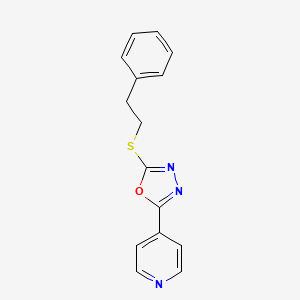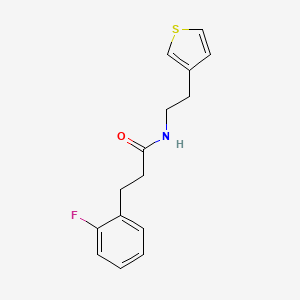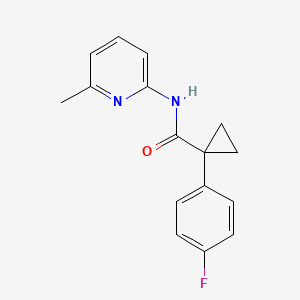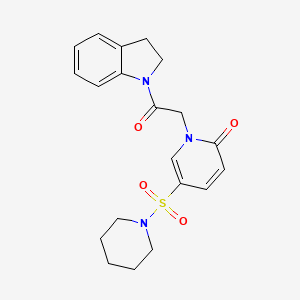
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19F2N7O and its molecular weight is 399.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which shares a structural similarity with the chemical , have been synthesized and shown to possess moderate to good activities against both Gram-positive and Gram-negative bacteria as well as fungal strains (Jadhav et al., 2017).
Cancer Research
In the context of cancer research, certain derivatives have been evaluated. For instance, the compound AZD3514, a small-molecule androgen receptor downregulator, which contains elements of the chemical structure , has been investigated for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds using derivatives similar to the chemical . An example is the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides (Dotsenko et al., 2012).
Cardiovascular Research
In cardiovascular research, certain 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, structurally related to the compound , have been synthesized and evaluated for positive inotropic activity (Liu et al., 2009).
Antituberculosis Activity
Compounds similar in structure have been designed and synthesized for their antituberculosis activity. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been evaluated for their activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Chemical Synthesis and Docking Studies
Research also includes the synthesis and docking studies of piperazine and triazolo-pyrazine derivatives, which provide insights into the development of more potent antimicrobials (Patil et al., 2021).
Drug Development for Eosinophil Infiltration and Antihistaminic Activity
Compounds that include fused pyridazines with cyclic amines, which are structurally related, have shown potential in drug development for eosinophil infiltration and antihistaminic activity (Gyoten et al., 2003).
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c20-15-2-1-3-16(21)14(15)10-23-19(29)13-6-8-27(9-7-13)17-4-5-18(26-25-17)28-12-22-11-24-28/h1-5,11-13H,6-10H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDKAMHMJQSRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)
![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)
![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)
![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)
